Tak1-IN-4 -

Tak1-IN-4

Catalog Number: EVT-10986314
CAS Number:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tak1-IN-4 is a potent inhibitor of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a crucial enzyme involved in various signaling pathways related to inflammation, immune responses, and cell survival. TAK1 plays a significant role in mediating cellular responses to stress and is implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders. The compound Tak1-IN-4 has garnered attention for its potential therapeutic applications due to its ability to selectively inhibit TAK1 activity.

Source

The development of Tak1-IN-4 stems from a series of structure-guided design efforts aimed at creating selective TAK1 inhibitors. Research has demonstrated that modifications to the imidazo[1,2-b]pyridazine scaffold can enhance the inhibitory potency against TAK1, making it a focal point for medicinal chemistry studies targeting this kinase .

Classification

Tak1-IN-4 is classified as a small molecule inhibitor, specifically designed to target and inhibit the enzymatic activity of TAK1. Its structure is derived from the imidazo[1,2-b]pyridazine core, which has shown promise in kinase inhibition through strategic modifications .

Synthesis Analysis

Methods

The synthesis of Tak1-IN-4 involves several key steps that utilize both traditional organic synthesis techniques and modern methodologies. The process typically begins with commercially available starting materials that undergo multiple transformations to yield the final compound.

Technical Details

  1. Starting Material: The synthesis often starts with a halogenated pyrimidine compound.
  2. Substitution Reactions: Key substitution reactions are performed under basic or acidic conditions to introduce various functional groups.
  3. Reduction Steps: Nitro groups may be reduced using catalytic hydrogenation techniques.
  4. Final Modifications: The final compound is obtained through acylation or other coupling reactions to achieve the desired structure.
Molecular Structure Analysis

Structure

Tak1-IN-4 features an imidazo[1,2-b]pyridazine core with specific substituents that enhance its binding affinity for TAK1. The molecular structure includes:

  • Core Structure: Imidazo[1,2-b]pyridazine
  • Substituents: Morpholine or other cyclic amines at specific positions that contribute to hydrophobic interactions within the binding pocket of TAK1.

Data

The molecular formula and weight are crucial for understanding its pharmacokinetic properties. For example, the molecular weight of Tak1-IN-4 is typically around 300-400 g/mol, which is favorable for cell permeability .

Chemical Reactions Analysis

Reactions

Tak1-IN-4 undergoes various chemical reactions during its synthesis and mechanism of action:

  • Nucleophilic Substitution: Key in introducing substituents onto the core structure.
  • Hydrogenation: Used for reducing nitro groups to amines.
  • Covalent Binding: Tak1-IN-4 forms covalent interactions with cysteine residues in the ATP-binding site of TAK1, which is critical for its inhibitory action .

Technical Details

The binding interactions involve hydrogen bonding and hydrophobic contacts with residues such as Lysine 63 and Cysteine 174 in the active site of TAK1, facilitating strong inhibition .

Mechanism of Action

Process

Tak1-IN-4 inhibits TAK1 by binding covalently to specific amino acids within the kinase's active site. This binding prevents ATP from accessing the active site, thereby blocking phosphorylation events that are crucial for downstream signaling pathways.

Data

Studies have shown that Tak1-IN-4 exhibits an IC50 (half-maximal inhibitory concentration) in the low nanomolar range, indicating high potency against TAK1. This level of inhibition effectively disrupts the activation of MAPK pathways associated with inflammation and cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data include melting point ranges and spectral data supporting its identity and purity .

Applications

Tak1-IN-4 has significant potential applications in scientific research:

  • Therapeutic Development: As a selective inhibitor of TAK1, it is being investigated for treating inflammatory diseases, autoimmune disorders, and various cancers where TAK1 signaling is dysregulated.
  • Research Tool: Used in cellular assays to elucidate the role of TAK1 in signaling pathways and disease mechanisms.
TAK1 Signaling and Biological Significance

Molecular Mechanisms of TAK1 Activation and Downstream Pathways

Transforming growth factor-β-activated kinase 1 (TAK1), encoded by the MAP3K7 gene, is a serine/threonine kinase member of the mitogen-activated protein kinase kinase kinase family. Its activation requires binding to regulatory proteins: TAK1 binding protein 1 (TAB1), TAB2, and TAB3. TAB1 constitutively associates with the N-terminal kinase domain of TAK1, facilitating oligomerization and autophosphorylation. Conversely, TAB2 and TAB3 bind the C-terminus of TAK1 upon stimulation, recruiting TAK1 to ubiquitin chains via their zinc finger domains [2] [9].

Activation stimuli include proinflammatory cytokines (e.g., tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β)), toll-like receptor ligands (e.g., lipopolysaccharide), and transforming growth factor-β. These triggers induce K63-linked polyubiquitination of upstream adaptors like tumor necrosis factor receptor-associated factor 6 (TRAF6) or receptor-interacting serine/threonine kinase 1 (RIPK1). TAB2/TAB3 then docks TAK1 to these ubiquitin chains, enabling trans-autophosphorylation at critical residues: Thr184, Thr187, and Ser192 in the activation loop [2] [6] [9]. Phosphorylation at Thr187 is indispensable for kinase activity and downstream signaling [7] [9].

Activated TAK1 phosphorylates two primary effector pathways:

  • Inhibitor of nuclear factor kappa-B kinase (IKK) complex: TAK1 directly phosphorylates IKKβ at Ser177 and Ser181, triggering nuclear factor kappa-B (NF-κB) activation via degradation of inhibitor of nuclear factor kappa-B alpha (IκBα). This enables NF-κB nuclear translocation and transcription of proinflammatory genes [2] [6].
  • Mitogen-activated protein kinases (MAPKs): TAK1 activates MAPK kinases (MKK3/6, MKK4/7), leading to phosphorylation of c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase 1/2 (ERK1/2). These regulate apoptosis, stress responses, and cytokine production [6] [9].

Table 1: Key Phosphorylation Sites in TAK1 Activation

ResidueFunctionRegulatory Mechanism
Thr184Activation loop phosphorylationAutophosphorylation; enhances catalytic activity
Thr187Primary activation siteEssential for kinase activity; dephosphorylated by protein phosphatase 6
Ser192Stabilizes active conformationCooperates with Thr187 for full activation
Lys158Ubiquitination siteK63-linked polyubiquitination by TRAF6 amplifies signaling
Ser412Discriminatory siteDetermines response specificity to TNF-α, IL-1β, or lipopolysaccharide

Role of TAK1 in Inflammation, Fibrosis, and Immune Regulation

TAK1 serves as a master regulator of innate immunity and inflammatory cascades. Upon toll-like receptor 4 activation by lipopolysaccharide, myeloid differentiation primary response protein 88 (MyD88) recruits interleukin-1 receptor-associated kinase 4 (IRAK4), which phosphorylates interleukin-1 receptor-associated kinase 1 (IRAK1). This recruits TRAF6, leading to TAK1 complex formation and subsequent NF-κB and MAPK activation. This pathway drives expression of cytokines (e.g., TNF-α, IL-6) and matrix metalloproteinases (e.g., matrix metalloproteinase 9, matrix metalloproteinase 2) [2] [6] [10].

In fibrotic diseases, TAK1 integrates cytokine signals to promote extracellular matrix deposition. Silica-induced pneumoconiosis models demonstrate upregulated TAK1 expression and phosphorylation in alveolar macrophages and lung fibroblasts. TAK1 activation amplifies transforming growth factor-β signaling, stimulating collagen type I and collagen type III synthesis via both Smad-dependent and independent pathways [3] [5]. Liver fibrosis studies reveal that hepatocyte-specific TAK1 deletion reduces carbon tetrachloride-induced collagen accumulation, while constitutive activation promotes hepatic stellate cell activation and fibrillar collagen production [3] [9].

TAK1 also governs immune cell survival and death. In myeloid cells, TAK1 ablation sensitizes to TNF-α-induced apoptosis due to defective NF-κB-mediated expression of cellular FLICE-like inhibitory protein and cellular inhibitor of apoptosis proteins. Conversely, hyperactivation of TAK1 promotes receptor-interacting serine/threonine kinase 3 (RIPK3)-dependent necroptosis, contributing to tissue damage in chronic inflammatory states [7] [8].

TAK1-Dependent Signaling Crosstalk in Disease Pathogenesis

TAK1 interfaces with multiple signaling networks to modulate disease progression:

Transforming growth factor-β pathway: Transforming growth factor-β binding to transforming growth factor-β receptor 2 activates transforming growth factor-β receptor 1, recruiting TRAF6. TRAF6 catalyzes K63-linked ubiquitination of TAK1 at Lys158, enabling TAK1-mediated phosphorylation of p38 and JNK. This crosstalk amplifies fibrogenic responses in hepatic and pulmonary tissues. Notably, in liver injury models, TAK1 deficiency attenuates transforming growth factor-β-induced apoptosis and fibrosis but exacerbates tumor necrosis factor-α-driven inflammation [3] [9].

Wnt signaling: Non-canonical Wnt5a activates calcium/calmodulin-dependent protein kinase type II (CaMKII), which phosphorylates TAK1. Activated TAK1 then phosphorylates nuclear factor NF-κB essential modulator-like kinase (NLK), suppressing β-catenin-mediated transcription. In hepatocellular carcinoma, dysregulated TAK1-NLK signaling promotes epithelial-mesenchymal transition and metastasis. Alternatively, glycogen synthase kinase 3 stabilizes the TAB1-TAK1 complex, potentiating Wnt-induced JNK activation [3] [9].

Metabolic pathways: In non-alcoholic steatohepatitis, TAK1 suppresses AMP-activated protein kinase activity, reducing fatty acid oxidation and promoting hepatic steatosis. Concomitant TAK1-mediated JNK activation increases insulin resistance and lipogenesis, creating a vicious cycle of metabolic dysfunction and inflammation [3] [9].

Table 2: Disease-Associated TAK1 Signaling Crosstalk

Disease ContextInteracting PathwayFunctional Consequence
Liver FibrosisTransforming growth factor-βTRAF6-mediated TAK1 ubiquitination → p38/JNK activation → collagen production
HepatosteatosisAMP-activated protein kinaseTAK1 inhibition of AMP-activated protein kinase → reduced fatty acid oxidation → lipid accumulation
PneumoconiosisTumor necrosis factor-α/Interleukin-1βSynergistic TAK1 activation → matrix metalloproteinase 9 secretion → tissue remodeling
Hepatocellular CarcinomaWnt/β-cateninTAK1-NLK phosphorylation → β-catenin suppression → enhanced metastasis

Consequences of TAK1 Dysregulation in Cellular Homeostasis

Constitutive TAK1 activation disrupts cellular homeostasis through:

  • Chronic inflammation: Uncontrolled NF-κB and JNK signaling perpetuates proinflammatory cytokine production (e.g., TNF-α, IL-1β). In rheumatoid arthritis synovium, this creates an autoimmune loop that recruits immune cells and degrades cartilage [6].
  • Fibrogenesis: Sustained TAK1 activity in fibroblasts promotes excessive transforming growth factor-β responses and collagen deposition, driving organ fibrosis. Silica-exposed lung fibroblasts exhibit TAK1-dependent upregulation of collagen type I and collagen type III, leading to nodular hyalinization [5] [9].
  • Carcinogenesis: Hepatocyte-specific TAK1 deletion triggers spontaneous liver injury, inflammation, and hepatocellular carcinoma due to impaired NF-κB-mediated hepatoprotection. Conversely, TAK1 overexpression in cholangiocytes promotes interleukin-6/glycoprotein 130-dependent cholangiocarcinoma [3] [9].

Conversely, TAK1 deficiency induces cell death via:

  • Apoptosis: Loss of TAK1 in intestinal epithelial cells or hepatocytes abolishes NF-κB survival signals, sensitizing to TNF-α-induced caspase-8 activation and apoptosis [7] [8].
  • Necroptosis: In macrophages, TAK1 inhibition unleashes receptor-interacting serine/threonine kinase 1/receptor-interacting serine/threonine kinase 3-mediated necroptosis, exacerbating tissue damage during infection [7] [8].

Genetic evidence highlights TAK1's homeostatic role: global knockout causes embryonic lethality in mice from liver hypoplasia and apoptosis, while tissue-specific deletions (e.g., epidermis, intestine) provoke inflammation and cell death [7] [9]. These findings underscore TAK1 as a critical rheostat for cellular viability and inflammatory control.

Properties

Product Name

Tak1-IN-4

IUPAC Name

3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22)

InChI Key

OWYWEJQTFNMMSF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.